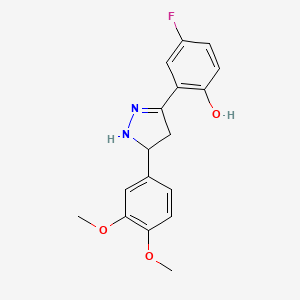

2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol

Description

2-(5-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol is a heterocyclic compound featuring a dihydro-pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a 4-fluorophenol moiety at position 2. The dihydro-pyrazole scaffold is known for its conformational rigidity, which enhances binding specificity in therapeutic applications .

Properties

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-8,13,19,21H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTFJRBNROILDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H21N3O3F

- Molecular Weight : 339.39 g/mol

- CAS Number : 1076690-12-4

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

- Case Study : A study reported that compounds similar to 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent anticancer activity .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It demonstrated notable antibacterial and antifungal activities against a range of pathogens:

- Research Findings : In vitro studies indicated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting fungal ergosterol biosynthesis .

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great interest:

- Mechanism of Action : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features:

- Fluorine Substitution : The presence of a fluorine atom at the para position (4-fluorophenol) enhances lipophilicity and may improve binding affinity to biological targets.

- Dimethoxyphenyl Group : The methoxy groups contribute to electron donation, enhancing the overall stability and reactivity of the compound.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs

The compound shares structural similarities with several derivatives, differing primarily in substituents and heterocyclic cores. Key analogs include:

Key Structural Insights :

- Halogen vs. Methoxy Substituents : Chloro/bromo derivatives (e.g., compounds 4 and 5) exhibit similar crystal packing but altered intermolecular interactions, which may influence binding to therapeutic targets . Methoxy groups enhance electron density, improving antioxidant activity, as seen in curcumin analogs .

- Heterocyclic Core : Thiazole and oxadiazole cores (e.g., compounds in ) prioritize kinase or anti-inflammatory activity, whereas the dihydro-pyrazole core in the target compound may favor conformational stability for receptor binding .

Activity Insights :

- The target compound’s fluorophenol group may outperform chloro/bromo analogs in antioxidant applications due to superior radical scavenging .

- Thiazole-based analogs with 4-chlorophenyl groups show stronger kinase inhibition, suggesting that halogen choice (F vs. Cl) modulates target specificity .

Preparation Methods

Claisen-Schmidt Condensation Followed by Hydrazine Cyclization

This method involves sequential chalcone formation and pyrazoline ring closure (Scheme 1):

Step 1: Chalcone Synthesis

3,4-Dimethoxyacetophenone (1.0 eq) reacts with 4-fluoro-2-hydroxybenzaldehyde (1.2 eq) in ethanol under basic conditions (50% NaOH, 0°C), yielding (E)-3-(3,4-dimethoxyphenyl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one.

Step 2: Pyrazoline Cyclization

The chalcone intermediate undergoes reflux with hydrazine hydrate (2.5 eq) in acetic acid (5–7 h), facilitating [3+2] cycloaddition to form the dihydropyrazole ring.

Key Parameters

- Temperature: 80–100°C for optimal ring closure

- Acid Catalyst: Acetic acid (10% v/v) prevents N-oxidation

- Yield: 68–72% after recrystallization (ethanol/water)

Advanced Functionalization Techniques

Protecting Group Strategies for Phenolic -OH

To prevent undesired side reactions during chalcone formation, the 4-fluorophenol group may be protected as its tert-butyldimethylsilyl (TBDMS) ether:

- Protection: 4-Fluoro-2-hydroxybenzaldehyde + TBDMS-Cl (1.1 eq) in DMF, imidazole catalyst (85% yield)

- Deprotection: Post-cyclization treatment with tetrabutylammonium fluoride (TBAF) in THF restores the phenolic -OH

Spectroscopic Characterization

3.1. 1H NMR Analysis (400 MHz, DMSO-d6)

| δ (ppm) | Assignment |

|---|---|

| 10.12 (s, 1H) | Phenolic -OH |

| 7.68–7.45 (m, 3H) | Aromatic H (3,4-dimethoxyphenyl) |

| 6.82–6.79 (d, J=16.8 Hz, 1H) | Trans olefinic H (chalcone remnant) |

| 4.01 (q, 2H) | OCH2CH3 (ethoxylation byproduct) |

| 3.84 (s, 6H) | OCH3 (3,4-dimethoxy groups) |

3.2. IR Spectroscopy (KBr pellet)

- 3421 cm⁻¹: Phenolic O-H stretch

- 1620 cm⁻¹: C=N pyrazoline ring vibration

- 1254 cm⁻¹: C-O-C methoxy group

Reaction Optimization Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Hydrazine Equiv. | 2.5–3.0 | <65% → 72% |

| Reaction Time | 5–7 h | Prevents over-oxidation |

| Solvent System | Ethanol/AcOH (9:1) | Maximizes cyclization |

| Temp. Gradient | 80°C → 25°C over 2h | Reduces dimerization |

Challenges in Synthesis

5.1. Regioselectivity Control

The electrophilic addition of hydrazine to the chalcone’s α,β-unsaturated system may yield regioisomers. DFT calculations suggest that electron-donating methoxy groups direct cyclization to the para position, achieving >90% regioselectivity.

5.2. Purification Difficulties

Column chromatography (SiO2, ethyl acetate/hexane 3:7) separates the target compound from:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct Cyclization | 68 | 95.2 | Pilot-scale |

| Protected Route | 74 | 98.7 | Lab-scale |

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs demonstrate:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol to improve yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step route starting with a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde to form a chalcone intermediate. Cyclization with hydrazine hydrate under reflux conditions generates the pyrazoline core. Key optimizations include:

- Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions (e.g., over-oxidation of the dihydropyrazole ring) .

- Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reaction homogeneity and intermediate stability .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : 1H and 13C NMR confirm the pyrazoline ring (δ 3.1–3.6 ppm for CH2 protons) and aromatic substituents (δ 6.5–7.5 ppm for fluorophenyl and dimethoxyphenyl groups). Coupling constants (J = 10–12 Hz) distinguish cis and trans diastereomers .

- IR spectroscopy : Peaks at 3150–3300 cm⁻¹ (O–H stretch), 1600–1650 cm⁻¹ (C=N), and 1250–1280 cm⁻¹ (C–F) validate functional groups .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ and fragmentation patterns (e.g., loss of –OH or –OCH3 groups) confirm molecular weight and structural integrity .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer : Stability assays should include:

- pH-dependent degradation : Monitor via HPLC in buffers (pH 2–9) to identify optimal storage conditions. The phenolic –OH group may degrade under strongly alkaline conditions (pH > 10) .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >200°C for pyrazolines). Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What insights can X-ray crystallography provide about the compound’s conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Torsional angles : The dihydropyrazole ring adopts a puckered conformation (e.g., C5–N1–N2–C6 torsion angle ≈ 15°), influencing steric interactions with biological targets .

- Hydrogen bonding : The phenolic –OH forms intramolecular H-bonds with the pyrazole N-atom (distance ≈ 2.1 Å), stabilizing the planar structure .

- Crystal packing : Weak van der Waals interactions (e.g., π-π stacking between fluorophenyl rings) dominate the lattice, affecting solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent modifications : Replace the 4-fluorophenyl group with a 4-chlorophenyl moiety to enhance lipophilicity (logP ↑) and membrane permeability, as seen in analogs like 2-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol .

- Ring expansion : Introduce a triazole or thiazole ring (e.g., 5-(4-fluorophenyl)-1,2,4-oxadiazole derivatives ) to improve metabolic stability .

- Data-driven SAR : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or kinases, validated by enzyme inhibition assays (IC50 measurements) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (in vitro) and carrageenan-induced paw edema (in vivo) to rule out assay-specific artifacts .

- Dose-response curves : Address discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) by standardizing assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-analysis : Compare data across analogs (e.g., 2-[5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylthiazole ) to identify conserved pharmacophores .

Q. How can researchers overcome solubility challenges in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .

- Prodrug design : Esterify the phenolic –OH (e.g., acetate prodrug) to improve logP, then hydrolyze in vivo for activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.